Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various functional groups.
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are utilized to optimize production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in natural products and pharmaceuticals.
Uniqueness
Benzyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate is unique due to its four-membered ring structure, which balances ring strain and stability, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry .
Properties
IUPAC Name |
benzyl 3-(cyclohexylmethylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-16-9-5-2-6-10-16)20-12-17(13-20)19-11-15-7-3-1-4-8-15/h2,5-6,9-10,15,17,19H,1,3-4,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHPNAVTWCEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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